
4-Methylbenzenesulfonic acid;4-phenylbut-3-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzenesulfonic acid;4-phenylbut-3-yn-1-ol is a compound with the molecular formula C₁₇H₁₈O₄S and a molecular weight of 318.387 g/mol . This compound is known for its unique structure, which includes a sulfonic acid group and a phenylbutynol moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonic acid;4-phenylbut-3-yn-1-ol typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-phenylbut-3-yn-1-ol . The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenesulfonic acid;4-phenylbut-3-yn-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the sulfonic acid group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, reduced alkenes or alkanes, and various substituted compounds depending on the nucleophile used.
Scientific Research Applications
4-Methylbenzenesulfonic acid;4-phenylbut-3-yn-1-ol has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methylbenzenesulfonic acid;4-phenylbut-3-yn-1-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong interactions with amino acid residues in enzymes, leading to inhibition or modulation of enzyme activity. The phenylbutynol moiety can interact with hydrophobic pockets in proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- Toluene-4-sulfonic acid 4-phenylbut-3-ynyl ester
- p-Toluolsulfonsaeure- (3-phenyl-butin-1-yl-4-ester)
- 4-phenylbut-3-yn-1-yl tosylate
- 3-Butyn-1-ol,4-phenyl-,4-methylbenzenesulfonate
Uniqueness
4-Methylbenzenesulfonic acid;4-phenylbut-3-yn-1-ol is unique due to its combination of a sulfonic acid group and a phenylbutynol moiety, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
85375-43-5 |
|---|---|
Molecular Formula |
C17H18O4S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;4-phenylbut-3-yn-1-ol |
InChI |
InChI=1S/C10H10O.C7H8O3S/c11-9-5-4-8-10-6-2-1-3-7-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,6-7,11H,5,9H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
HYRYBSTXCXTXAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)C#CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


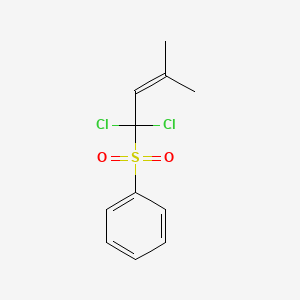
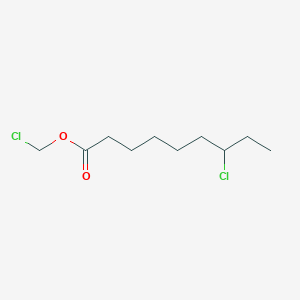
![N-{2-[Hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14421947.png)
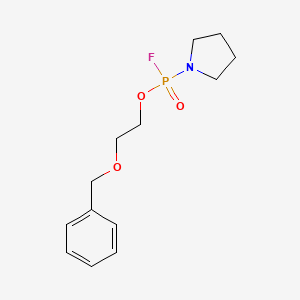
![4-Methyl-2-[(2-methylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14421958.png)
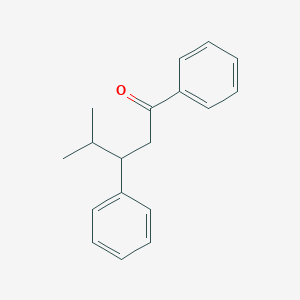
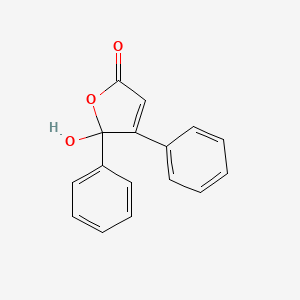
![2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine](/img/structure/B14421996.png)
![2-[(4-Chlorophenyl)selanyl]but-2-enal](/img/structure/B14422000.png)

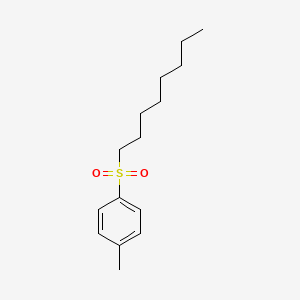
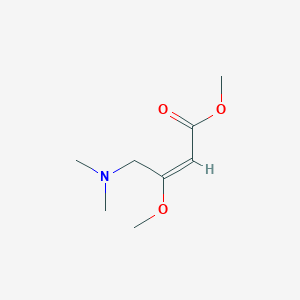
![2,6-Di-tert-butyl-4-[(1-ethoxyethoxy)methyl]-4H-thiopyran](/img/structure/B14422025.png)
![5-(1,3-benzodioxol-5-yl)-8a,9-dihydro-8H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one](/img/structure/B14422033.png)
